![molecular formula C15H17Br2FO2S2 B572752 2-乙基己基 4,6-二溴-3-氟噻吩并[3,4-b]噻吩-2-羧酸盐 CAS No. 1237479-38-7](/img/structure/B572752.png)

2-乙基己基 4,6-二溴-3-氟噻吩并[3,4-b]噻吩-2-羧酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

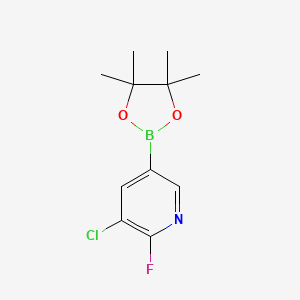

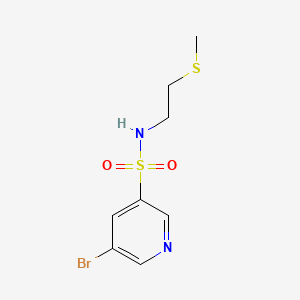

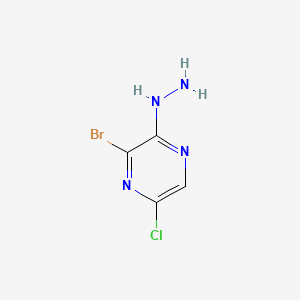

2-Ethylhexyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate, also known as TTF, is a chemical compound with the empirical formula C15H17Br2FO2S2 . It has a molecular weight of 472.23 . This compound has been used for the synthesis of low band gap polymer semiconductors such as PTB-7 and PCE10 (also called PTB7-Th or PBDTTT-EFT) for OFETs, OLED, PLED, and OPV applications .

Synthesis Analysis

TTF can be used in the synthesis of diketopyrrolopyrrole (DPP) based low band polymers for the fabrication of organic field-effect transistors (OFETs) .Molecular Structure Analysis

The InChI key for this compound is SOEJTOAKIMQIGL-UHFFFAOYSA-N . The canonical SMILES representation is CCCCC(CC)COC(=O)C1=C(C2=C(SC(=C2S1)Br)Br)F .Chemical Reactions Analysis

TTF has been used in the synthesis of low band gap polymer semiconductors such as PTB-7 and PCE10 .Physical And Chemical Properties Analysis

This compound has a molecular weight of 472.2 g/mol . It has an XLogP3-AA value of 8.1, indicating its lipophilicity . It has 0 hydrogen bond donors and 5 hydrogen bond acceptors . The compound has 8 rotatable bonds . The exact mass is 471.90003 g/mol and the monoisotopic mass is 469.90208 g/mol .科学研究应用

- TTF (2-Ethylhexyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate) serves as a monomer for the synthesis of low band gap polymer semiconductors. These polymers are crucial for OFETs, which are electronic devices that control the flow of charge carriers (electrons or holes) through organic materials. OFETs find applications in flexible displays, sensors, and memory devices .

- TTF is a precursor for synthesizing DPP-based low band gap polymers. These polymers exhibit excellent charge transport properties and are used in OFETs. By tuning the chemical structure, researchers can optimize the band gap for specific applications .

- TTF derivatives contribute to the synthesis of narrow band-gap polymers. For instance, polymers like PBDTT-OS-TT-EF (with a band gap of 1.52 eV) and PBDTT-OS-TT-CF (with a band gap of 1.56 eV) have been developed for polymeric solar cells. These materials absorb a broader range of solar wavelengths, enhancing overall efficiency .

Organic Field-Effect Transistors (OFETs)

Synthesis of Diketopyrrolopyrrole (DPP) Based Polymers

Narrow Band-Gap Polymers for Solar Cells

安全和危害

未来方向

属性

IUPAC Name |

2-ethylhexyl 4,6-dibromo-3-fluorothieno[2,3-c]thiophene-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17Br2FO2S2/c1-3-5-6-8(4-2)7-20-15(19)12-10(18)9-11(21-12)14(17)22-13(9)16/h8H,3-7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOEJTOAKIMQIGL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)C1=C(C2=C(SC(=C2S1)Br)Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17Br2FO2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00729406 |

Source

|

| Record name | 2-Ethylhexyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00729406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

472.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1237479-39-8 |

Source

|

| Record name | 2-Ethylhexyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00729406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the role of 2-Ethylhexyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate in organic solar cells?

A1: 2-Ethylhexyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate frequently serves as an acceptor building block in conjugated polymers designed for organic photovoltaic devices [, ]. These polymers, when blended with electron acceptor materials like PC71BM, form the active layer of organic solar cells. The 2-Ethylhexyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate unit contributes to desirable properties like:

- Tuning the energy levels: It influences the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, crucial for efficient charge separation and voltage generation in the solar cell [].

- Broadening light absorption: Its incorporation can broaden the absorption spectrum of the polymer, enhancing light harvesting in the visible and near-infrared regions [].

- Influencing morphology: It affects the polymer's self-assembly and its interaction with the electron acceptor material, impacting the active layer's morphology and ultimately the device performance [].

Q2: How does the structure of a conjugated polymer containing 2-Ethylhexyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate influence its photovoltaic performance?

A2: The structure of the conjugated polymer significantly impacts its photovoltaic properties. For instance, a study investigating the impact of different side chain topologies on alkoxyphenylthiophene-substituted benzodithiophene polymers found significant changes in photophysical and photovoltaic characteristics []. Although the specific role of 2-Ethylhexyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate wasn't solely investigated, this research highlights how structural modifications in the polymer backbone and side chains can influence factors like:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3R,7aR)-3-(1,1-dimethylethyl)-7a-ethenyldihydro-1H,3H-Pyrrolo[1,2-c]oxazole-1,5(6H)-dione](/img/structure/B572673.png)

![2-Chloro-4-[2-(trifluoromethoxy)phenyl]benzoic acid](/img/structure/B572674.png)

![(3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride](/img/structure/B572683.png)